

Application Note: Flow Cytometry Analysis of Apoptosis Following Fisetin Treatment

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Compound of Interest

Compound Name: Fosizensertib

Cat. No.: B15583315

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Introduction

Note: The user query referenced "**Fosizensertib**." As searches for this compound yielded no specific results, and given the context of apoptosis induction, this document will focus on "Fisetin," a well-researched natural flavonoid with known pro-apoptotic effects. It is presumed that "**Fosizensertib**" was a typographical error.

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest in cancer research due to its anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1][2] Fisetin has been shown to induce apoptosis through multiple signaling pathways, making it a promising candidate for cancer therapy.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by Fisetin using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The Annexin V/PI dual-staining method is a widely used assay for this purpose. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where

membrane integrity is compromised, PI can enter the cell and stain the nucleus.^{[4][5]} This dual-staining approach allows for the differentiation of four cell populations:

- Annexin V- / PI- : Live, healthy cells
- Annexin V+ / PI- : Early apoptotic cells
- Annexin V+ / PI+ : Late apoptotic/necrotic cells
- Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)

Data Presentation

The following table represents example data from a hypothetical experiment where a cancer cell line was treated with varying concentrations of Fisetin for 48 hours.

Table 1: Quantitation of Apoptosis by Flow Cytometry after Fisetin Treatment

Treatment Group	Concentration (μM)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control	0	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
Fisetin	25	75.6 ± 3.5	15.8 ± 2.2	8.6 ± 1.9
Fisetin	50	52.1 ± 4.1	28.4 ± 3.7	19.5 ± 3.3
Fisetin	100	28.9 ± 3.8	45.3 ± 4.5	25.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials:

- Fisetin (stock solution prepared in DMSO)

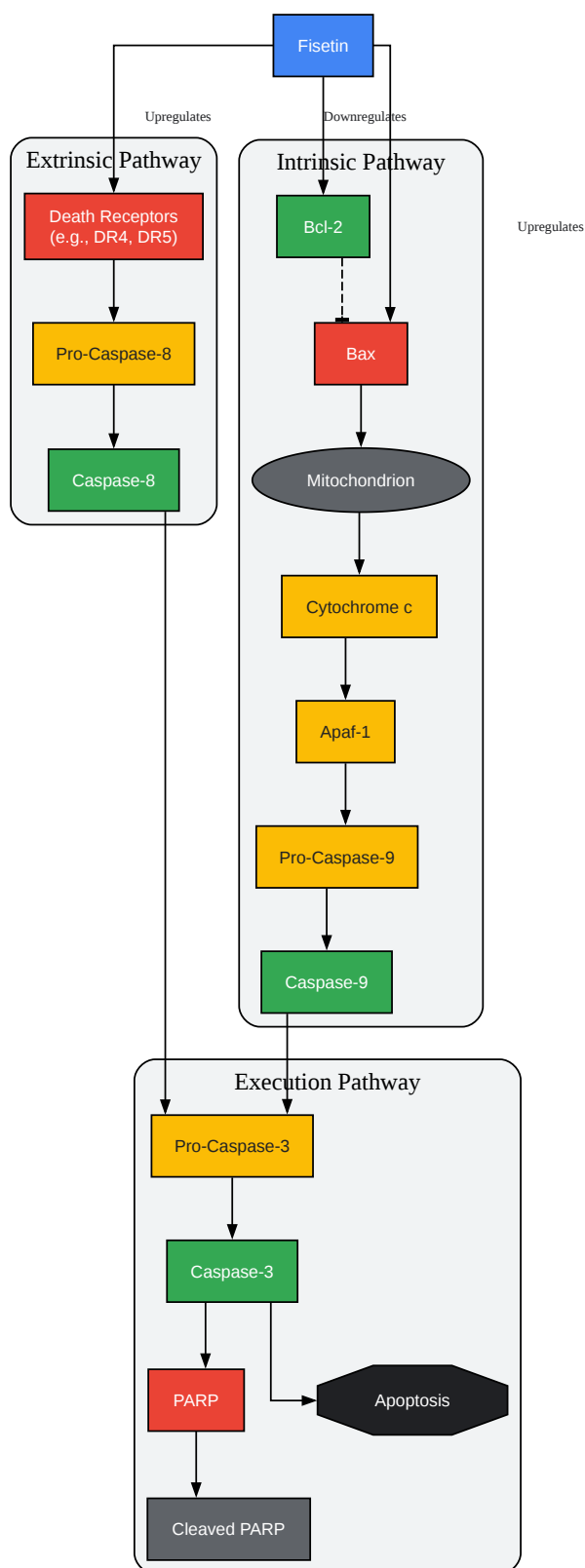
- Appropriate cancer cell line (e.g., HeLa, K562)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

Protocol:

- Cell Seeding and Treatment:
 - Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to attach overnight (for adherent cells).
 - Treat cells with varying concentrations of Fisetin (e.g., 0, 25, 50, 100 μ M). Include a vehicle control (DMSO) at the same concentration as the highest Fisetin dose.
 - Incubate the cells for the desired time period (e.g., 24, 48 hours).
- Cell Harvesting:
 - For suspension cells: Gently transfer the cells from each well to a separate 1.5 mL microcentrifuge tube.
 - For adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
 - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

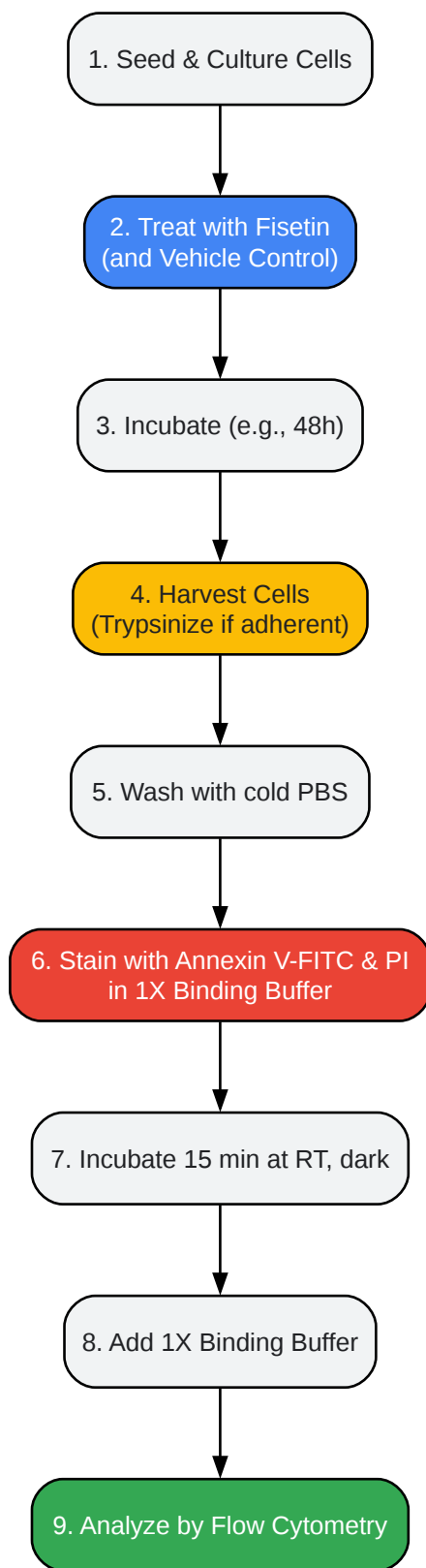
- Discard the supernatant and wash the cell pellet twice with cold PBS.
- Annexin V and PI Staining:
 - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.[\[4\]](#)
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.[\[4\]](#)
 - Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[4\]](#)
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.[\[4\]](#)
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible.
 - Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
 - Acquire a sufficient number of events (e.g., 10,000) for each sample.
 - Analyze the data using appropriate software to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations



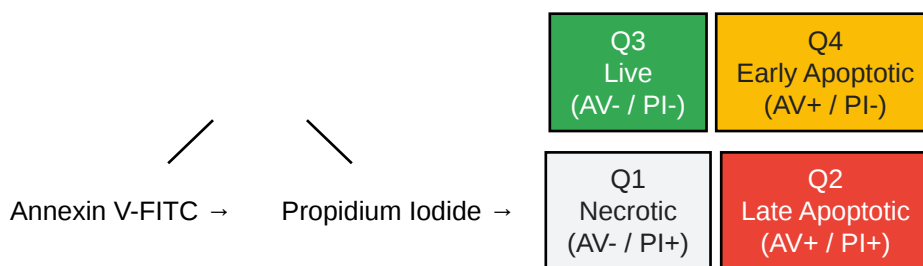
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Caption: Fisetin-induced apoptosis signaling pathways.



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Caption: Experimental workflow for apoptosis analysis.



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Caption: Flow cytometry quadrant analysis logic.

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